2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
CAS No.: 2034476-98-5
Cat. No.: VC4207411
Molecular Formula: C17H18FN3O3
Molecular Weight: 331.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034476-98-5 |
|---|---|
| Molecular Formula | C17H18FN3O3 |
| Molecular Weight | 331.347 |
| IUPAC Name | 2-(2-fluorophenoxy)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H18FN3O3/c1-12-6-7-16(20-19-12)24-13-8-9-21(10-13)17(22)11-23-15-5-3-2-4-14(15)18/h2-7,13H,8-11H2,1H3 |
| Standard InChI Key | JRGXBJOVFYRACU-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F |
Introduction
2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound with a molecular formula of C17H18FN3O3 and a molecular weight of 331.34 g/mol . This compound combines elements of pyridazine, pyrrolidine, and fluorophenoxy groups, suggesting potential applications in pharmaceuticals or agrochemicals due to its diverse functional groups.
Synthesis and Preparation
While specific synthesis details for this compound are not readily available, compounds with similar structures often involve multi-step reactions including alkylation, acylation, and etherification. The synthesis might start with a pyrrolidine derivative, followed by the introduction of the pyridazinyl and fluorophenoxy groups through appropriate coupling reactions.
Potential Applications
Given its structural complexity and the presence of bioactive motifs, this compound could be explored for various applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume